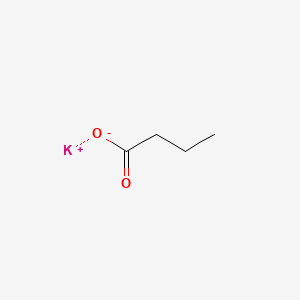

Potassium butyrate

Description

Properties

CAS No. |

589-39-9 |

|---|---|

Molecular Formula |

C4H7KO2 |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

potassium;butanoate |

InChI |

InChI=1S/C4H8O2.K/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

RWMKSKOZLCXHOK-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanisms of Action of Potassium Butyrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium butyrate, the potassium salt of the short-chain fatty acid (SCFA) butyrate, is a key product of microbial fermentation of dietary fibers in the colon.[1] Emerging as a critical signaling molecule, it plays a pivotal role in maintaining gut homeostasis and has demonstrated significant therapeutic potential in a range of physiological and pathological processes.[2] Its pleiotropic effects are primarily attributed to two core mechanisms of action: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the molecular interactions and cellular effects of butyrate.

| Parameter | Value | Cell/System | Citation(s) |

| HDAC Inhibition (IC50) | 0.09 mM | HT-29 cell nuclear extracts | [3] |

| GPR109A Activation (EC50) | ~1.6 mM | Heterologous expression system | [4] |

| GPR109A Binding Energy | -4.3 kcal/mol (for sodium butyrate) | In silico docking | [5] |

| GPR41 and GPR43 Activation | Preferentially binds GPR41 over GPR43 | Various cell systems | [6] |

Table 1: Quantitative Parameters of Butyrate's Molecular Interactions. This table provides key values for the inhibitory concentration of butyrate on HDACs and its activation and binding parameters for specific G-protein coupled receptors.

| Cytokine | Cell Type | Butyrate Concentration | Effect | Citation(s) |

| TNF-α | Human whole blood | 0.0625 - 2 mM | Significant decrease | [4] |

| IFN-γ | Human whole blood | 0.0625 - 2 mM | Significant decrease | [4] |

| IL-12 | Human whole blood | 0.0625 - 2 mM | Significant decrease | [4] |

| IL-5 | Human whole blood | ≥ 0.25 mM | Significant decrease | [4] |

| IL-10 | Human whole blood | ≥ 0.25 mM | Significant decrease | [4] |

| IL-13 | Human whole blood | ≥ 0.25 mM | Significant decrease | [4] |

| IL-6 | Human whole blood | 0.0625 - 2 mM | No alteration | [4] |

| IL-5 | U937 leukemia cells | 5 mM and 10 mM | Concentration-dependent increase | [7] |

| IL-17A | U937 leukemia cells | 5 mM and 10 mM | Concentration-dependent increase | [7] |

| TNF-α | U937 leukemia cells | 10 mM | Decrease | [7] |

| IL-10 | U937 leukemia cells | 5 mM | Increase | [7] |

| IL-10 | U937 leukemia cells | 10 mM | Decrease | [7] |

| TGF-β1 | U937 leukemia cells | 5 mM and 10 mM | Significant decrease | [7] |

Table 2: Quantitative Effects of Butyrate on Cytokine Production. This table summarizes the modulatory effects of different concentrations of butyrate on the production of various pro- and anti-inflammatory cytokines in different cell types.

Core Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied mechanism of butyrate is its role as an inhibitor of class I and IIa histone deacetylases (HDACs).[8] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes.[8] This epigenetic modification underlies many of butyrate's anti-cancer and anti-inflammatory effects. For instance, the inhibition of HDACs by butyrate can lead to the transcriptional activation of cell cycle inhibitors like p21WAF1/CIP1, resulting in cell cycle arrest.[9]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[1][2] These receptors are expressed on the surface of various cell types, including intestinal epithelial cells and immune cells.[6] Upon binding, butyrate initiates intracellular signaling cascades that modulate a wide range of cellular functions.

-

GPR109A: Activation of GPR109A by butyrate in the colon has been shown to suppress inflammation and carcinogenesis.[4][10] This is partly achieved through the promotion of anti-inflammatory properties in colonic macrophages and dendritic cells, leading to the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[11]

-

GPR41 and GPR43: These receptors are also involved in mediating the effects of butyrate on immune and metabolic responses.[6][12] For instance, GPR43 signaling in response to butyrate can modulate inflammatory pathways in chondrocytes.[13] Butyrate appears to preferentially bind to GPR41 over GPR43.[6]

Key Downstream Signaling Pathways

The inhibition of HDACs and activation of GPCRs by this compound converge on several critical downstream signaling pathways, leading to its diverse biological effects.

Anti-inflammatory Effects via NF-κB Inhibition

A major anti-inflammatory mechanism of butyrate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Butyrate can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[14] This inhibitory effect is, at least in part, mediated by its HDAC inhibitory activity.[14]

Anti-cancer Effects: Apoptosis and Cell Cycle Arrest

Butyrate exhibits potent anti-cancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[8] These effects are largely mediated through its HDAC inhibitory activity, which leads to the altered expression of genes involved in cell survival and proliferation. For example, butyrate can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins. Furthermore, by inducing the expression of cell cycle inhibitors such as p21, butyrate can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of this compound.

Histone Deacetylase (HDAC) Activity Assay

Objective: To quantify the inhibitory effect of this compound on HDAC activity.

Methodology:

-

Nuclear Extract Preparation: Isolate nuclei from cultured cells (e.g., HT-29) and prepare nuclear extracts containing HDAC enzymes.

-

Incubation: Incubate the nuclear extracts with a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the presence of varying concentrations of this compound or a known HDAC inhibitor (positive control).

-

Fluorescence Measurement: After a defined incubation period, measure the fluorescence generated by the deacetylation of the substrate using a fluorometer.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.[3]

Western Blotting for Histone Acetylation

Objective: To qualitatively and quantitatively assess the effect of this compound on histone acetylation.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound for a specific duration.

-

Histone Extraction: Isolate histones from the cell nuclei.

-

SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a primary antibody for a total histone (e.g., anti-H3) as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Quantification: Quantify the band intensities to determine the relative levels of histone acetylation.[5]

Cell Viability Assay (MTT or CCK-8)

Objective: To determine the effect of this compound on the proliferation and viability of cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density.

-

Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a specified period.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[15][16]

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of this compound.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold change in NF-κB activity.[11]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the association of acetylated histones with specific gene promoters following this compound treatment.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link proteins to DNA using formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an acetylated histone (e.g., anti-acetyl-H3K9) or a negative control antibody (e.g., IgG).

-

Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-agarose or magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR to quantify the amount of a specific gene promoter DNA that was immunoprecipitated.[4][15]

Conclusion

The mechanism of action of this compound is multifaceted, primarily revolving around its ability to inhibit HDACs and activate specific GPCRs. These actions trigger a cascade of downstream signaling events that culminate in a wide array of beneficial cellular responses, including anti-inflammatory and anti-cancer effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the therapeutic potential of this promising molecule. Future research should continue to delineate the intricate signaling networks modulated by this compound to fully elucidate its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR43 regulates sodium butyrate-induced angiogenesis and matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Butyrate Modulates Inflammation in Chondrocytes via GPR43 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

Potassium Butyrate as a Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

Executive Summary

Potassium butyrate, the potassium salt of the short-chain fatty acid butyrate, is a well-documented inhibitor of histone deacetylase (HDAC) enzymes. This guide provides a comprehensive technical overview of its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to characterize its activity. Butyrate's ability to induce hyperacetylation of histones alters chromatin structure and gene expression, leading to various cellular outcomes including cell cycle arrest, differentiation, and apoptosis.[1] These properties have positioned this compound and other HDAC inhibitors (HDACis) as promising therapeutic agents, particularly in oncology.[2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's role as an HDAC inhibitor.

Mechanism of Action

Butyrate functions as a broad-spectrum inhibitor of class I and class IIa histone deacetylases.[2][3] The generally accepted mechanism involves butyrate binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from the lysine residues of histone tails.[4] This inhibition leads to an accumulation of acetylated histones, a state referred to as histone hyperacetylation.[1]

The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, leading to altered gene expression.[2] While it is widely considered an HDAC inhibitor, some research has proposed an alternative model where butyrate acts as a product inhibitor of the deacetylation reaction.[5]

Butyrate's inhibitory effects are not uniform across all HDACs. It is a potent inhibitor of class I (HDACs 1, 2, 3, and 8) and class IIa (HDACs 4, 5, and 7) enzymes, but does not affect class IIb (HDACs 6 and 10) or the NAD+-dependent class III HDACs (sirtuins).[5][6][7] This selectivity contributes to its specific effects on gene expression and cellular processes.

Visualizing the Core Mechanism

The following diagram illustrates the fundamental mechanism of HDAC inhibition by this compound.

Quantitative Data on Butyrate's Inhibitory Activity

The efficacy of an HDAC inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce HDAC activity by 50%. The tables below summarize key quantitative data related to this compound's activity.

Table 1: In Vitro HDAC Inhibition

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Overall HDAC) | 0.80 mM | In vitro assay | [7] |

| IC50 (MCF-7 Cells) | 1.26 mM | Breast Cancer | [8] |

Table 2: Effects on Histone Acetylation and Cell Cycle Proteins

| Treatment | Target | Effect | Cell Line | Reference |

| 5 mM Butyrate | Histone H3 Acetylation | Dose-dependent increase | BMDM | [3] |

| 5 mM Butyrate | Histone H4 Acetylation | Increase within 10 minutes | SUM159 & MCF7 | [9][10] |

| 5 mM Butyrate | p21Cip1 Protein | Striking induction | VSMCs | [2] |

| 5 mM Butyrate | Cyclin D1 Protein | ~3-fold induction after 24h | VSMCs | [2] |

| >2 mM Butyrate | Cdk4 & Cdk6 Proteins | Dose-dependent reduction | VSMCs | [2] |

Key Signaling Pathways Affected

By altering gene expression, this compound impacts multiple signaling pathways crucial for cell fate decisions. The primary consequences are the induction of cell cycle arrest and apoptosis, particularly in cancer cells.

Cell Cycle Arrest

Butyrate-induced histone hyperacetylation leads to the transcriptional activation of cyclin-dependent kinase inhibitors (CDKIs), such as p21Waf1/Cip1.[1] The p21 protein inhibits the activity of cyclin-CDK2 complexes, which are essential for the G1 to S phase transition in the cell cycle.[1][11] This inhibition leads to cell cycle arrest, preventing cell proliferation.[2]

Apoptosis Induction

In many cancer cell lines, butyrate treatment leads to the induction of apoptosis (programmed cell death). This is achieved through the altered expression of pro- and anti-apoptotic genes. For instance, butyrate can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins, tipping the cellular balance towards cell death.

Experimental Protocols

Characterizing the effects of this compound as an HDAC inhibitor involves a variety of standard molecular and cellular biology techniques. Below are outlines of key experimental protocols.

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs in the presence and absence of an inhibitor.

Methodology:

-

Nuclear Extract Preparation: Isolate nuclei from control and butyrate-treated cells. Prepare nuclear extracts containing HDAC enzymes.

-

Substrate Incubation: Incubate the nuclear extracts with a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent tag).

-

Deacetylation: HDACs in the extract will deacetylate the substrate.

-

Developer Addition: Add a developer solution that specifically acts on the deacetylated substrate to release the fluorescent tag.

-

Fluorescence Measurement: Quantify the fluorescence using a fluorometer. The signal is proportional to HDAC activity.

-

IC50 Calculation: Perform the assay with a range of butyrate concentrations to determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells following treatment with this compound.

Methodology:

-

Cell Lysis: Lyse control and butyrate-treated cells and extract total protein or histones specifically.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A separate membrane should be probed with an antibody for total histone H3 or another loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of histone acetylation.[3]

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a potent, naturally derived HDAC inhibitor that plays a critical role in epigenetic regulation. Its ability to induce histone hyperacetylation leads to significant changes in gene expression, culminating in anti-proliferative and pro-apoptotic effects in various cell types, particularly cancer cells. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors in research and drug development settings. A thorough understanding of its mechanism, quantitative effects, and impact on cellular pathways is essential for harnessing its therapeutic potential.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Potassium Butyrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of potassium butyrate (K-C4). The information herein is intended to support research, development, and formulation activities involving this biologically significant short-chain fatty acid salt.

Introduction to this compound

This compound is the potassium salt of butyric acid, a short-chain fatty acid naturally produced in the colon by the microbial fermentation of dietary fibers. It plays a crucial role in maintaining gut homeostasis and has garnered significant interest for its therapeutic potential. As a histone deacetylase (HDAC) inhibitor, butyrate can modulate gene expression, influencing various cellular processes such as proliferation, differentiation, and apoptosis.[1][2] These properties make it a promising candidate for applications in inflammatory bowel disease and cancer therapy.[2][3][4]

Chemical Profile:

Aqueous Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound is known to be appreciably soluble in water.[6][9]

Quantitative Solubility Data

| Temperature (°C) | Solvent | Solubility ( g/100 g of solvent) | Reference |

| 31.25 | Water | 296.8 | [5] |

This high solubility at a physiologically relevant temperature is advantageous for the development of aqueous formulations.

Stability of this compound in Aqueous Solutions

The stability of an API in its intended formulation is paramount for ensuring safety, efficacy, and shelf-life. This compound is generally stable under ordinary conditions of use and storage.[6][9] However, several factors can influence its degradation in aqueous solutions.

Factors Affecting Stability:

-

pH: The pH of the solution can influence the equilibrium between butyrate and its conjugate acid, butyric acid.

-

Temperature: Elevated temperatures can accelerate chemical degradation.

-

Microbial Degradation: As a nutrient source, butyrate can be susceptible to microbial degradation, which is a critical consideration for multi-use formulations.[10]

-

Incompatibilities: Contact with strong acids and strong oxidizing agents should be avoided.[6]

Degradation Pathways and Products:

When heated to decomposition, this compound may form carbon dioxide and carbon monoxide.[6][9] In biological systems or in the presence of specific microbes, butyrate can be metabolized.[10] Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are essential to fully characterize its degradation profile.

Quantitative Stability Data

Detailed quantitative stability data for this compound in aqueous solutions under various ICH (International Council for Harmonisation) conditions are not widely published. Stability studies should be designed to monitor the assay of this compound and the appearance of any degradation products over time at specified temperatures and humidity levels.

| Storage Condition | Key Stability Attributes to Monitor |

| Long-term (e.g., 25°C/60% RH or 30°C/65% RH) | Appearance, pH, Assay, Degradation Products |

| Accelerated (e.g., 40°C/75% RH) | Appearance, pH, Assay, Degradation Products |

| Stress Conditions (e.g., high/low pH, oxidation) | Formation of degradation products |

Experimental Protocols

4.1. Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous solvent (e.g., deionized water, phosphate-buffered saline) in a sealed vessel.

-

Equilibration: The vessel is agitated in a temperature-controlled shaker or water bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn, diluted as necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.[12]

4.2. Stability Assessment: ICH-Compliant Stability Study

Stability studies for APIs should generally follow the principles outlined in the ICH guidelines.[13][14]

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration and pH. Package the solutions in container-closure systems that simulate the proposed packaging for storage and distribution.[15]

-

Storage Conditions: Place the samples in stability chambers maintained at the specified long-term and accelerated storage conditions (e.g., 25°C/60% RH, 40°C/75% RH).[14][16]

-

Testing Frequency: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; 0, 3, 6 months for accelerated studies).[13][16]

-

Analysis: Analyze the samples for key stability-indicating attributes, including:

Visualizations: Signaling Pathway and Experimental Workflow

Caption: Butyrate acts as an HDAC inhibitor, leading to changes in gene expression and cellular responses.[1][17]

Caption: A logical workflow for the experimental determination of this compound solubility and stability.

Conclusion

This compound exhibits high aqueous solubility, which is a favorable characteristic for the development of liquid dosage forms. It is generally a stable compound, although formulators must consider potential degradation pathways, particularly microbial contamination and incompatibilities with strong acids and oxidizers. The methodologies outlined in this guide provide a robust framework for the precise determination of its solubility and for conducting comprehensive stability studies essential for regulatory submissions and the development of safe and effective therapeutic products.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis. | Semantic Scholar [semanticscholar.org]

- 5. This compound [chemister.ru]

- 6. This compound Pure Manufacturers, with SDS [mubychem.com]

- 7. This compound (CAS 589-39-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 10. Microbial transitions and degradation pathways driven by butyrate concentration in mesophilic and thermophilic anaerobic digestion under low hydrogen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. enamine.net [enamine.net]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. fdaghana.gov.gh [fdaghana.gov.gh]

- 15. ema.europa.eu [ema.europa.eu]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. tandfonline.com [tandfonline.com]

The Great Divide: A Technical Guide to Potassium Butyrate vs. Sodium Butyrate in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core differences between potassium butyrate and sodium butyrate, two prominent short-chain fatty acid salts utilized in scientific research. While both compounds deliver the biologically active butyrate anion, the accompanying cation—potassium or sodium—presents subtle yet potentially significant distinctions for researchers to consider in experimental design and data interpretation. This document provides a comprehensive overview of their chemical and physical properties, biological activities, and detailed experimental protocols, with a focus on highlighting any known comparative data.

Chemical and Physical Properties: A Tale of Two Salts

At a fundamental level, the primary distinction lies in the cation bound to the butyrate molecule. This difference influences their molecular weight, solubility, and potentially, their hygroscopicity. While both are white crystalline solids, their behavior in solution and storage conditions may vary.[1][2]

| Property | This compound | Sodium Butyrate |

| Molecular Formula | C₄H₇KO₂ | C₄H₇NaO₂ |

| Molecular Weight | 126.19 g/mol | 110.09 g/mol |

| Appearance | White solid | White crystalline solid[1] |

| Solubility in Water | Appreciable[2] | Water-soluble[1] |

| Stability | Stable under ordinary conditions[2] | Stable, but incompatible with strong acids[1] |

| Odor | Slight, characteristic odor[2] | Strong, unpleasant smell[1] |

The Core of the Matter: The Butyrate Anion and its Biological Activity

The vast majority of the biological effects observed with both potassium and sodium butyrate are attributed to the butyrate anion itself. Butyrate is a potent histone deacetylase (HDAC) inhibitor and a ligand for several G-protein coupled receptors (GPCRs), leading to a cascade of downstream cellular effects.[3][4][5]

Histone Deacetylase (HDAC) Inhibition

Butyrate's most well-characterized mechanism of action is the inhibition of Class I and IIa HDACs.[5] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to the altered transcription of numerous genes. This epigenetic modification is central to its effects on cell proliferation, differentiation, and apoptosis.[5]

G-Protein Coupled Receptor (GPCR) Agonism

Butyrate also functions as a signaling molecule by activating specific GPCRs, including GPR41, GPR43, and GPR109A.[6] This activation triggers various intracellular signaling cascades, influencing metabolic pathways and immune responses.

Potassium vs. Sodium: The Cation Conundrum

While the butyrate anion is the primary driver of biological activity, the choice of cation is not entirely without consequence. The differential physiological roles of sodium and potassium ions could, in theory, influence experimental outcomes, although direct comparative studies are notably lacking in the current body of literature.

-

Sodium (Na⁺): As the primary extracellular cation, sodium is crucial for maintaining osmotic balance and is involved in nutrient transport and nerve impulse transmission. High concentrations of sodium can have physiological effects, a factor to consider in high-dose or long-term in vivo studies.

-

Potassium (K⁺): As the primary intracellular cation, potassium is vital for maintaining cell membrane potential, nerve impulse conduction, and muscle contraction. Alterations in extracellular potassium levels can have significant physiological consequences.

A study on butyrate absorption in the human rectum found that butyrate uptake increased in a sodium-free, high-potassium medium, suggesting that the ionic environment can influence butyrate transport.[7] However, this study did not directly compare this compound and sodium butyrate.

Comparative Efficacy and Bioavailability: An Evidence Gap

A thorough review of the scientific literature reveals a significant gap in direct, head-to-head comparisons of this compound and sodium butyrate. Most studies opt for sodium butyrate, likely due to historical precedent and wider availability.

One pharmacokinetic study in humans compared sodium butyrate with lysine butyrate and tributyrin. The results showed that sodium butyrate had greater bioavailability and a more rapid systemic appearance compared to tributyrin.[3][8][9] Unfortunately, this compound was not included in this comparison.

| Pharmacokinetic Parameter | Sodium Butyrate (NaB) | Lysine Butyrate (LysB) | Tributyrin (TB) |

| AUC₀₋₂₁₀ (µg/mL/min) | 144 ± 214 | 189 ± 306 | 108 ± 190 |

| Cₘₐₓ (µg/mL) | 2.51 ± 4.13 | 4.53 ± 7.56 | 0.91 ± 1.65 |

| Tₘₐₓ (min) | 22.5 ± 7.91 | 20.0 ± 0.0 | 51.5 ± 21.7 |

| Data from a comparative study of different butyrate formulations. Note the absence of this compound.[3][9] |

A study in broilers compared the effects of Clostridium butyricum (a butyrate-producing bacterium) and sodium butyrate on growth performance and intestinal health. This study found that sodium butyrate more effectively improved the growth and intestinal structure of the broilers.[10][11]

Experimental Protocols: A Guide for the Bench

Due to the prevalence of sodium butyrate in the literature, the following protocols are primarily based on its use. Researchers opting for this compound may need to adjust concentrations based on molecular weight to achieve equimolar doses of the butyrate anion.

In Vitro Cell Culture Protocol (General)

This protocol provides a general framework for treating cultured cells with butyrate.

Materials:

-

Cell line of interest (e.g., Caco-2, HT-29)[12]

-

Complete cell culture medium

-

Potassium or Sodium Butyrate

-

Sterile PBS

Procedure:

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow for 24-48 hours.

-

Butyrate Preparation: Prepare a stock solution of potassium or sodium butyrate in sterile water or PBS. Further dilute in complete culture medium to the desired final concentrations (typically ranging from 0.5 mM to 10 mM).[10]

-

Treatment: Remove the existing medium from the cells and replace it with the butyrate-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[12]

-

Analysis: Harvest cells for downstream applications such as proliferation assays (MTT), apoptosis assays (flow cytometry), or gene expression analysis (qRT-PCR, Western blot).[12]

In Vivo Animal Study Protocol (General - Oral Gavage)

This protocol outlines a general procedure for administering butyrate to rodents via oral gavage.

Materials:

-

Rodent model (e.g., C57BL/6 mice)

-

Potassium or Sodium Butyrate

-

Sterile water or PBS for vehicle

-

Oral gavage needles

Procedure:

-

Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.

-

Group Allocation: Randomly assign animals to control and treatment groups.

-

Dose Preparation: Dissolve potassium or sodium butyrate in sterile water or PBS to the desired concentration. Doses in animal studies can range widely, for example, 5g/L in drinking water for mice.[13]

-

Administration: Administer the butyrate solution or vehicle control to the animals via oral gavage daily for the duration of the study.

-

Monitoring: Monitor animal weight, food and water intake, and overall health status regularly.

-

Sample Collection: At the end of the study, collect blood and tissues for analysis of relevant biomarkers, histology, and gene expression.

Conclusion: A Call for Comparative Research

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 4. Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. reprocell.com [reprocell.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 13. Multi-Omics Approach to Evaluate Effects of Dietary Sodium Butyrate on Antioxidant Capacity, Immune Function and Intestinal Microbiota Composition in Adult Ragdoll Cats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Butyrate in Maintaining Intestinal Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal barrier is a critical interface between the host and the external environment, playing a pivotal role in nutrient absorption while restricting the passage of harmful substances. Its integrity is paramount for maintaining gut homeostasis and overall health. Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a key regulator of intestinal barrier function. This technical guide provides an in-depth analysis of the molecular mechanisms by which butyrate reinforces the intestinal barrier. It details the primary pathways of action, including its role as a primary energy source for colonocytes, its function as a histone deacetylase (HDAC) inhibitor, and its activity as a signaling molecule through G-protein coupled receptors (GPCRs). This guide summarizes quantitative data from key studies, provides detailed experimental protocols for assessing barrier function, and visualizes the complex signaling pathways involved.

Introduction

The intestinal epithelial barrier is a complex, multi-layered system composed of a single layer of intestinal epithelial cells (IECs), interconnected by tight junctions (TJs), and overlaid by a protective mucus layer. Disruption of this barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous inflammatory and metabolic diseases. Butyrate, the most abundant SCFA in the colon, is recognized for its pleiotropic effects on gut health, with a significant body of evidence highlighting its role in enhancing intestinal barrier integrity.[1][2] Understanding the precise mechanisms of butyrate's action is crucial for the development of novel therapeutic strategies targeting barrier dysfunction.

Core Mechanisms of Butyrate Action on the Intestinal Barrier

Butyrate exerts its beneficial effects on the intestinal barrier through three primary, interconnected mechanisms:

Energy Source for Colonocytes (β-Oxidation)

Butyrate is the preferred energy substrate for colonocytes, providing approximately 70-80% of their energy requirements through mitochondrial β-oxidation.[2][3] This metabolic process is critical for maintaining the high energy demands of these rapidly proliferating cells, supporting their function in maintaining barrier integrity. The oxidation of butyrate consumes oxygen, which helps to maintain a state of physiological hypoxia at the epithelial surface, a condition that stabilizes the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][4] HIF-1α, in turn, can promote the expression of barrier-protective genes. A diminished capacity of colonocytes to oxidize butyrate can lead to an energy deficit and has been associated with conditions like ulcerative colitis.[4][5]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and facilitates the transcription of target genes.[8] This mechanism is central to many of butyrate's anti-inflammatory and barrier-protective effects. For instance, HDAC inhibition by butyrate has been shown to upregulate the expression of tight junction proteins and mucins, thereby strengthening the physical and chemical barriers of the gut.[7][9] Furthermore, butyrate's HDACi activity can suppress the expression of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6][10]

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial and immune cells. The primary receptors for butyrate are GPR43 (also known as FFAR2) and GPR109A (also known as HCAR2).[2][8][11][12][13][14][15] Activation of these receptors triggers various intracellular signaling cascades that contribute to the maintenance of intestinal homeostasis. For example, GPR109A activation by butyrate in the colonic epithelium can induce the expression of anti-inflammatory cytokines like IL-18 and promote the differentiation of regulatory T cells (Tregs).[13][14] GPR43 signaling has also been implicated in the regulation of tight junction integrity and the expression of antimicrobial peptides.[12]

Key Signaling Pathways Modulated by Butyrate

Butyrate's influence on intestinal barrier function is mediated by its modulation of several key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a crucial cellular energy sensor that is activated in response to an increase in the AMP/ATP ratio, signaling a state of low energy. Butyrate has been shown to activate AMPK in intestinal epithelial cells.[16] Activated AMPK can then phosphorylate downstream targets to promote the assembly and stabilization of tight junctions, a critical aspect of maintaining barrier integrity.[16] This provides a direct link between butyrate's role as an energy source and its barrier-enhancing effects.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammation. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines that can disrupt the intestinal barrier. Butyrate has been shown to inhibit the activation of the NF-κB pathway, primarily through its HDAC inhibitory activity.[10][17][15] By preventing the nuclear translocation of NF-κB, butyrate suppresses the production of inflammatory mediators, thereby protecting the barrier from inflammatory damage.

Data Presentation: Quantitative Effects of Butyrate on Intestinal Barrier Function

The following tables summarize quantitative data from representative studies investigating the effects of butyrate on key markers of intestinal barrier function.

Table 1: Effect of Butyrate on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers

| Butyrate Concentration | Treatment Duration | Baseline TEER (Ω·cm²) | Post-treatment TEER (Ω·cm²) | Fold Change | Reference |

| 2 mM | 24 h | Not specified | Significantly increased vs. control | - | [18] |

| 2 mM | 72 h | ~140 | ~250 | ~1.8 | [16] |

| 8 mM | 48 h | Not specified | Significantly decreased vs. control | - | [18] |

| 125 mM | 24 h | Not specified | 408 ± 52 | - | [19] |

Table 2: Effect of Butyrate on Paracellular Permeability (FITC-Dextran Flux)

| Model System | Butyrate Treatment | Permeability Change | Quantitative Data | Reference |

| Caco-2 cells | 2 mM for 72h | Decreased | Significant reduction in inulin-FITC flux | [16] |

| Caco-2 cells | 8 mM | Increased | Significant increase in inulin-FITC permeability | [18] |

| cdx2-IEC cells | Sodium Butyrate | Decreased | Significant decrease in FD-40 flux | [20][21] |

| Human colonic biopsies | 5 mM and 25 mM (pre-treatment) | No protection against induced hyperpermeability | No significant change in FITC-dextran passage | [22] |

Table 3: Effect of Butyrate on Tight Junction Protein Expression

| Cell/Tissue Type | Butyrate Treatment | Protein | Change in Expression | Reference |

| cdx2-IEC cells | Sodium Butyrate | Claudin-1 | Increased | [20][21] |

| Caco-2 cells | 2 mM for 72h | Occludin, Claudin-1, Claudin-4, ZO-1 | No significant change | [16] |

| Human colonic biopsies | 25 mM | Claudin-1 | Reduced | [22][23] |

| HT-29/B6 cells | 2 mM (with TNF-α/IFN-γ) | Claudin-2 | Attenuated upregulation | [24] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of intestinal barrier function. The following are protocols for key experiments cited in the literature.

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To measure the electrical resistance across a cell monolayer, providing an indicator of ion flow through the paracellular pathway and thus, the integrity of tight junctions.

Materials:

-

Epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., Millicell ERS-2) or an EndOhm chamber.[25][26][27][28][29]

-

Cell culture inserts (e.g., Transwells®) with a permeable membrane (0.4 µm pore size).

-

Sterile cell culture medium or buffer (e.g., PBS).

-

Ethanol (70%) for sterilization.

Procedure:

-

Culture intestinal epithelial cells (e.g., Caco-2) on the permeable membrane of the cell culture inserts until a confluent monolayer is formed.

-

Sterilize the electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by air-drying in a sterile environment.

-

Equilibrate the electrodes by placing them in sterile culture medium or PBS for at least one hour before use.

-

Before measurement, ensure the cell culture plate and the medium are at the appropriate temperature (typically 37°C), as TEER is temperature-sensitive.[27]

-

To measure, place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber of the insert, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance value displayed on the voltohmmeter.

-

Measure the resistance of a blank insert (containing medium but no cells) to determine the background resistance.

-

Calculate the TEER by subtracting the background resistance from the resistance of the cell monolayer and then multiplying by the surface area of the membrane (in cm²). The final units are Ω·cm².[27]

Calculation: TEER (Ω·cm²) = (R_sample - R_blank) × Membrane Area (cm²)

In Vivo Intestinal Permeability Assay (FITC-Dextran)

Objective: To assess intestinal barrier integrity in vivo by measuring the passage of a fluorescently labeled, non-absorbable molecule (FITC-dextran) from the gut lumen into the bloodstream.

Materials:

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa).

-

Sterile PBS or water for dissolving FITC-dextran.

-

Oral gavage needles.

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Fast the experimental animals (e.g., mice) for 4-6 hours with free access to water.

-

Prepare a solution of FITC-dextran in sterile PBS or water at a specified concentration (e.g., 80 mg/mL).

-

Administer the FITC-dextran solution to the animals via oral gavage (e.g., 0.5 mg/g body weight).[13]

-

After a specific time period (e.g., 4 hours), collect blood samples from the animals.[13]

-

Centrifuge the blood samples to separate the plasma.

-

Prepare a standard curve using known concentrations of FITC-dextran diluted in plasma from untreated animals.

-

Measure the fluorescence intensity of the plasma samples and the standards using a fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

Calculate the concentration of FITC-dextran in the plasma samples by comparing their fluorescence intensity to the standard curve. Higher concentrations in the blood indicate increased intestinal permeability.

Western Blot Analysis of Tight Junction Proteins

Objective: To quantify the expression levels of specific tight junction proteins (e.g., claudins, occludin, ZO-1) in cell or tissue lysates.

Materials:

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer and electroblotting apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the tight junction proteins of interest.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction: Lyse the cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[30][31]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[30][31]

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30][31]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[31]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[30][31]

-

Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween-20) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[30][31]

-

Washing: Repeat the washing steps.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[30]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of Tight Junction Proteins

Objective: To visualize the localization and organization of tight junction proteins at the cell-cell junctions.

Materials:

-

Cells grown on coverslips or tissue sections.

-

Fixative (e.g., cold methanol or paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibodies against tight junction proteins.

-

Fluorophore-conjugated secondary antibodies.

-

Nuclear counterstain (e.g., DAPI).

-

Antifade mounting medium.

-

Fluorescence or confocal microscope.

Procedure:

-

Fixation: Fix the cells or tissue sections with the chosen fixative.[32]

-

Permeabilization: If using an intracellular antibody target, permeabilize the cells with permeabilization buffer.

-

Blocking: Block with blocking solution for 1 hour at room temperature to reduce non-specific binding.[32]

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution overnight at 4°C.[32]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[32]

-

Washing: Wash three times with PBS, protected from light.

-

Counterstaining: Incubate with DAPI to stain the nuclei.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope. Proper localization of tight junction proteins should appear as a continuous "chicken-wire" pattern at the cell borders.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of butyrate on intestinal barrier function.

Caption: Key signaling pathways of butyrate in enhancing intestinal barrier function.

Caption: A general workflow for studying butyrate's effects on the intestinal barrier.

Conclusion

Butyrate plays a multifaceted and crucial role in the maintenance of intestinal barrier function. Through its integrated actions as an energy source, an HDAC inhibitor, and a signaling molecule, butyrate reinforces the physical and functional integrity of the gut lining. The dose-dependent nature of its effects, however, highlights the complexity of its biological activity and underscores the importance of maintaining a balanced gut microbial ecosystem capable of producing optimal levels of this vital metabolite. A thorough understanding of the mechanisms and signaling pathways detailed in this guide is essential for researchers and drug development professionals seeking to leverage the therapeutic potential of butyrate for the treatment of diseases associated with intestinal barrier dysfunction. Further research into the intricate interplay between butyrate, the gut microbiota, and the host epithelium will undoubtedly pave the way for innovative therapeutic interventions.

References

- 1. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Colonocyte metabolism shapes the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo butyrate metabolism and colonic permeability in extensive ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. Butyrate Protects Barrier Integrity and Suppresses Immune Activation in a Caco-2/PBMC Co-Culture Model While HDAC Inhibition Mimics Butyrate in Restoring Cytokine-Induced Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Butyrate directly decreases human gut lamina propria CD4 T cell function through histone deacetylase (HDAC) inhibition and GPR43 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate ameliorated-NLRC3 protects the intestinal barrier in a GPR43-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins [mdpi.com]

- 15. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Sodium butyrate converts Caco-2 monolayers into a leaky but healthy intestinal barrier resembling that of a newborn infant - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. Butyrate enhances intestinal epithelial barrier function via up-regulation of tight junction protein Claudin-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acute Effects of Butyrate on Induced Hyperpermeability and Tight Junction Protein Expression in Human Colonic Tissues [mdpi.com]

- 24. Butyrate Alleviates Cytokine-Induced Barrier Dysfunction by Modifying Claudin-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]

- 26. stemcell.com [stemcell.com]

- 27. medicine.umich.edu [medicine.umich.edu]

- 28. TEER Measurement [bio-protocol.org]

- 29. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-rad.com [bio-rad.com]

- 32. bicellscientific.com [bicellscientific.com]

The Epigenetic and Signaling Landscape of Butyrate in Colon Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, plays a pivotal role in maintaining intestinal homeostasis and has emerged as a key regulator of gene expression in colon cells. Its multifaceted mechanism of action, encompassing epigenetic modifications and cell signaling pathway modulation, has significant implications for both normal colonic function and the prevention and treatment of colorectal cancer (CRC). This technical guide provides an in-depth exploration of the core mechanisms by which butyrate governs gene expression in colon cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanisms of Butyrate-Mediated Gene Regulation

Butyrate exerts its influence on gene expression through several interconnected mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-established inhibitor of class I and II histone deacetylases (HDACs).[1][2] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, particularly at lysine residues on the N-terminal tails of histones H3 and H4. This epigenetic modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin) that is more accessible to transcription factors and the transcriptional machinery, thereby altering the expression of a wide array of genes.[2][3] Genes regulated by this mechanism are critically involved in cell cycle arrest, apoptosis, and cellular differentiation.[4]

-

G-Protein-Coupled Receptor (GPCR) Signaling: Butyrate acts as a signaling molecule by binding to and activating specific G-protein-coupled receptors (GPCRs), notably GPR109A (also known as HCAR2) and GPR43 (FFAR2).[5][6] Upon ligand binding, these receptors initiate intracellular signaling cascades that can culminate in the modulation of gene expression. For instance, activation of GPR109A by butyrate in colon cells has been shown to suppress pro-inflammatory signaling pathways such as NF-κB and to induce apoptosis in cancer cells.[5]

-

Modulation of Transcription Factor Activity: Butyrate can influence the activity of key transcription factors. A prominent example is the nuclear factor-kappa B (NF-κB) pathway. In inflammatory contexts, butyrate can inhibit the activation of NF-κB, a transcription factor that drives the expression of numerous pro-inflammatory genes.[7][8] This inhibition can occur through mechanisms such as preventing the degradation of the inhibitory protein IκBα. Butyrate also influences the phosphorylation of MAPKs like ERK, p38, and JNK, which in turn regulate the activity of various transcription factors.[9]

-

Induction of Apoptosis: A significant outcome of butyrate's gene regulatory effects in colon cancer cells is the induction of programmed cell death, or apoptosis. Butyrate modulates the expression of key apoptosis-related genes, including members of the Bcl-2 family. It can upregulate the expression of pro-apoptotic proteins like Bak and Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][10] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, ultimately executing the apoptotic program.[1][11]

Quantitative Data on Butyrate's Effects

The following tables summarize quantitative data from various studies on the effects of butyrate on colon cells.

Table 1: Effect of Butyrate on Colon Cancer Cell Viability

| Cell Line | Butyrate Concentration (mM) | Incubation Time (h) | Effect (e.g., IC50) |

| HCT-116 | 50 | 24 | IC50 |

| HCT-116 | 12.5 | 48 | IC50 |

| HCT-116 | 6.25 | 72 | IC50 |

| SW480 | 5 | 24, 48, 72 | Significant growth inhibition |

| CT26 | 5 | 24, 48, 72 | Significant growth inhibition |

Table 2: Butyrate-Induced Regulation of Gene Expression in Colon Cancer Cells

| Gene | Cell Line | Butyrate Concentration (mM) | Incubation Time (h) | Fold Change in Expression |

| TLR4 | SW480, CT26 | 5 | 24 | Upregulated |

| CD14 | SW480, CT26 | 5 | 24 | Upregulated |

| Bak | Caco-2 | 1-5 | 24 | Upregulated |

| Bcl-xL | Caco-2 | 1-5 | 24 | Downregulated |

| Bcl-2 | RKO | 10, 40 | 24 | Downregulated |

| Bax | RKO | 10, 40 | 24 | Upregulated |

| p21 | HCT-116 | Not specified | Not specified | Upregulated |

| c-Myc | HT-29 Spheroids | 2 | 48 | Downregulated |

| FBXW7 | HT-29 Spheroids | 2 | 48 | Upregulated |

| p27 | HT-29 Spheroids | 2 | 48 | Upregulated |

Table 3: Butyrate's Effect on Signaling Proteins in Colon Cancer Cells

| Protein | Cell Line | Butyrate Concentration (mM) | Incubation Time (h) | Effect |

| p-ERK | SW480, CT26 | 5 | 24 | Increased phosphorylation |

| p-p38 | SW480, CT26 | 5 | 24 | Increased phosphorylation |

| p-JNK | SW480, CT26 | 5 | 24 | Increased phosphorylation |

| p-NF-κB p65 | SW480, CT26 | 5 | 24 | Increased phosphorylation |

| Caspase-9 | Caco-2 | 5 | 24 | Activated |

| Caspase-3 | Caco-2 | 5 | 24 | Activated |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted for cultured mammalian cells to analyze histone modifications.[12]

Materials:

-

Formaldehyde (37%)

-

Glycine

-

PBS (ice-cold)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Antibody against acetylated histone (e.g., anti-acetyl-H3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

TE buffer

-

Elution buffer

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

Procedure:

-

Cross-linking: Treat cultured colon cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Nuclear Lysis: Pellet the nuclei and resuspend in nuclear lysis buffer.

-

Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C with rotation.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours in the presence of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: The purified DNA can be analyzed by qPCR or high-throughput sequencing (ChIP-seq).

HDAC Activity Assay (Colorimetric)

This protocol provides a general method for measuring HDAC activity in cell lysates.[13][14]

Materials:

-

HDAC assay buffer

-

HDAC substrate (e.g., Boc-Lys(Ac)-pNA)

-

Developer solution

-

HeLa nuclear extract (positive control)

-

Trichostatin A (HDAC inhibitor, negative control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare nuclear extracts or whole-cell lysates from butyrate-treated and control colon cells.

-

Assay Setup: In a 96-well plate, add cell lysate, HDAC assay buffer, and water to a final volume. Include positive and negative controls.

-

Substrate Addition: Add the HDAC substrate to each well and mix.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for deacetylation.

-

Development: Add the developer solution to each well to stop the reaction and generate a colored product. Incubate at 37°C for 30 minutes.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: The HDAC activity is inversely proportional to the colorimetric signal. Calculate the activity relative to the total protein concentration of the lysate.

Luciferase Reporter Assay

This protocol is for measuring the effect of butyrate on the transcriptional activity of a specific promoter.[15][16]

Materials:

-

Colon cells

-

Luciferase reporter plasmid containing the promoter of interest

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect colon cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of butyrate or a vehicle control for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence (firefly activity).

-

Subsequently, add the Stop & Glo® reagent (which quenches the firefly reaction and provides the substrate for Renilla luciferase) and measure the luminescence again (Renilla activity).

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity of butyrate-treated cells to that of control cells to determine the effect on promoter activity.

Conclusion

Butyrate is a potent regulator of gene expression in colon cells, employing a diverse set of mechanisms that include epigenetic modifications through HDAC inhibition, activation of specific cell surface receptors, and modulation of key signaling pathways that control cell fate. The ability of butyrate to induce cell cycle arrest and apoptosis in colon cancer cells while supporting the health of normal colonocytes underscores its potential as a chemopreventive and therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and harness the beneficial effects of butyrate in the context of colonic health and disease.

References

- 1. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate Inhibits Colorectal Cancer Cell Proliferation through Autophagy Degradation of β-Catenin Regardless of APC and β-Catenin Mutational Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate upregulates the TLR4 expression and the phosphorylation of MAPKs and NK-κB in colon cancer cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - ProQuest [proquest.com]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. HDAC Activity Assay Kit (colorimetric) (ab1432) | Abcam [abcam.co.jp]

- 15. assaygenie.com [assaygenie.com]

- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Potassium Butyrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of potassium butyrate, a short-chain fatty acid produced by the gut microbiota. This document details the molecular mechanisms, experimental protocols for investigation, and a summary of its effects on various inflammatory markers.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through several key molecular mechanisms, primarily involving the inhibition of histone deacetylases (HDACs), suppression of the NF-κB signaling pathway, and modulation of the NLRP3 inflammasome.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of HDAC activity.[1][2][3] By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates gene expression.[3][4] This epigenetic modification can increase the expression of anti-inflammatory genes and suppress the transcription of pro-inflammatory genes.[5] For instance, butyrate's inhibition of HDACs has been linked to the decreased production of pro-inflammatory cytokines like IL-6 and IL-12 in macrophages.[6][7]

Inhibition of NF-κB Signaling

A central mechanism of butyrate's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][8][9][10] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][8] Butyrate has been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[1][10] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory target genes.[10][11] This inhibitory effect has been observed in various cell types, including intestinal epithelial cells and immune cells.[1][2]

Modulation of the NLRP3 Inflammasome

Recent evidence indicates that butyrate can modulate the activity of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[2][12][13] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[13][14] Studies have shown that butyrate can inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these key inflammatory mediators.[12][13][15] However, some studies suggest that in the presence of Toll-like receptor (TLR) agonists, butyrate and propionate can activate the NLRP3 inflammasome in human macrophages.[16][17]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the observed in vitro effects of butyrate on various inflammatory markers. It is important to note that the effects can be cell-type and concentration-dependent.

| Cell Type | Inflammatory Stimulus | Butyrate Concentration | Observed Effect on Cytokines | Reference |

| Human Whole Blood | LPS + PHA | 0.0625 - 2 mM | Significant decrease in TNF-α, IFN-γ, and IL-12. Reduced IL-5, IL-10, and IL-13 at ≥0.25 mM. No alteration in IL-6. | [18] |

| Porcine Alveolar Macrophages | LPS | Not specified | Reduced production of TNF-α. | [11][19] |

| Human Intestinal Epithelial Cells (primary) | --- | 5 mM | Down-regulated expression of NF-κB, IFN-γ, TLR2, and TNF-α genes. | [5] |

| Human Acute Leukemic Cells (U937) | --- | High concentrations | Altered expression of IL-5, IL-17, TNF-α, and IL-10. | [20] |